Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a compound that is labeled with carbon-13 and deuterium isotopes. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of Methyl 4-(2-hydroxyethyl)benzoate, with the isotopic labeling enhancing its utility as a tracer in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 typically involves the incorporation of carbon-13 and deuterium into the parent compound, Methyl 4-(2-hydroxyethyl)benzoate. The process generally includes the following steps:
Starting Material: The synthesis begins with the parent compound, Methyl 4-(2-hydroxyethyl)benzoate.
Isotopic Labeling: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This can involve the use of isotopically labeled reagents or catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic composition and purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems are designed to handle the specific requirements of isotopic labeling, including the use of specialized reagents and stringent purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 involves its role as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound’s behavior in various systems. This can include monitoring its metabolic pathways, interaction with enzymes, and transformation into other compounds. The isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to study its dynamics in detail .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxyethyl)benzoate: The parent compound without isotopic labeling.
Methyl 4-(2-hydroxyethyl)benzoate-13C6: Labeled with carbon-13 only.
Methyl 4-(2-hydroxyethyl)benzoate-d2: Labeled with deuterium only.
Uniqueness
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is unique due to its dual isotopic labeling with both carbon-13 and deuteriumThe combination of these isotopes provides a more comprehensive understanding of the compound’s dynamics compared to single isotopic labeling .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1 |
InChI Key |
KIDZPYBADRFBHD-SQNUSMPPSA-N |
Isomeric SMILES |
[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.